Sulfanilamide-13C6

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDEECHVMSUSB-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746844 | |

| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-89-7 | |

| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Imperative of Precision in Modern Analytics

An In-depth Technical Guide to the Physicochemical Properties of Sulfanilamide-¹³C₆

In the realm of pharmaceutical research and development, the demand for analytical precision is absolute. The journey from drug discovery to clinical application is underpinned by rigorous quantitative analysis, where the accuracy of every measurement can significantly impact safety and efficacy assessments. It is in this context that isotopically labeled internal standards have become the gold standard, particularly for mass spectrometry-based quantification. This guide provides a comprehensive examination of Sulfanilamide-¹³C₆, a critical tool for researchers. We will move beyond a simple recitation of data points to explore the causality behind its properties and the rationale for its application, offering field-proven insights for the discerning scientist.

Molecular Identity and Structural Elucidation

Sulfanilamide-¹³C₆ is the stable isotope-labeled form of sulfanilamide, a foundational molecule in the sulfonamide class of antibiotics.[1][2] The defining feature of this molecule is the substitution of all six carbon atoms in the benzene ring with the heavy isotope, carbon-13. This substitution is fundamental to its utility as an internal standard, yet it has a negligible impact on the compound's chemical reactivity, polarity, and chromatographic behavior compared to its unlabeled counterpart.

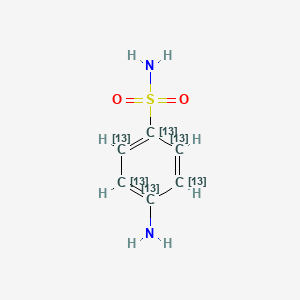

Chemical Structure of Sulfanilamide-¹³C₆ The molecular structure consists of an aniline core derivatized with a sulfonamide group, with the isotopic labels on the aromatic ring.[1][3]

Caption: Molecular structure of Sulfanilamide-¹³C₆.

This isotopic labeling endows the molecule with a distinct mass signature while preserving the physicochemical properties that govern its behavior in analytical systems.

Core Physicochemical Characteristics

The utility of any analytical standard is dictated by its physical and chemical properties. For Sulfanilamide-¹³C₆, these properties are virtually identical to those of unlabeled sulfanilamide, with the exception of its molecular weight. This principle is the cornerstone of its function in isotope dilution mass spectrometry (IDMS), where it is assumed to co-elute chromatographically and exhibit identical ionization efficiency and matrix effects as the analyte.[4]

Table 1: Summary of Physicochemical Properties

| Property | Value (Sulfanilamide-¹³C₆) | Value (Unlabeled Sulfanilamide) | Rationale & Scientific Insight |

| Molecular Formula | ¹³C ₆H₈N₂O₂S | C₆H₈N₂O₂S | The ¹³C substitution is the key differentiator.[5] |

| Molecular Weight | 178.16 g/mol | 172.21 g/mol | The +6 Da mass shift is crucial for mass spectrometric differentiation from the analyte.[3][5] |

| CAS Number | 1196157-89-7 | 63-74-1 | Unique identifiers for the labeled and unlabeled compounds.[6][7] |

| Appearance | White to yellowish-white crystalline powder | White to yellowish-white crystalline powder | Isotopic substitution does not affect the macroscopic crystalline form or color.[1][2] |

| Melting Point | ≈ 164-166 °C | 164-166 °C | The substitution of ¹²C with ¹³C does not significantly alter the intermolecular forces (e.g., hydrogen bonding, van der Waals forces) that determine the crystal lattice energy and thus the melting point.[8][9][10] |

| Solubility | Soluble in acetone, ethanol, and hot water; sparingly soluble in cold water.[1][11] | Soluble in acetone, ethanol, and hot water; sparingly soluble in cold water.[1][11] | Solubility is governed by the molecule's polarity and ability to form hydrogen bonds, which are unaffected by the nuclear mass of the carbon atoms. |

| pKa | ≈ 10.4 - 10.6 | 10.4 - 10.6 | The acidity of the sulfonamide proton is determined by the electron-withdrawing effects of the sulfonyl group and the resonance stability of the conjugate base. These electronic properties are independent of the carbon isotope.[2] |

| LogP (o/w) | -0.62 | -0.62 | The octanol-water partition coefficient, a measure of lipophilicity, is dependent on polarity and intermolecular interactions, not isotopic composition.[3][12] |

| Stability | Light and air sensitive.[13] | Light and air sensitive.[13] | The chemical bonds and functional groups responsible for degradation pathways are the same. Store in a cool, dark place.[6] |

Spectroscopic Profile: The Analytical Fingerprint

The spectroscopic properties of Sulfanilamide-¹³C₆ are where its unique identity becomes paramount.

Mass Spectrometry (MS)

In MS, Sulfanilamide-¹³C₆ is readily distinguished from its unlabeled counterpart by a mass shift of +6 Da. This clear separation is the basis of its use in quantitative assays. For example, in electrospray ionization (ESI) in positive mode, one would expect to see the [M+H]⁺ ion for sulfanilamide at m/z 173.0, while for Sulfanilamide-¹³C₆, it would appear at m/z 179.0. This mass difference allows for the simultaneous detection and independent quantification of the analyte and the internal standard, free from cross-signal interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides direct confirmation of the isotopic labeling.

-

¹H NMR: The proton NMR spectrum will be nearly identical to that of unlabeled sulfanilamide, as the electronic environment of the protons is not significantly altered.

-

¹³C NMR: This is the most telling technique. In a standard ¹³C NMR experiment on unlabeled sulfanilamide, four distinct signals for the aromatic carbons would be observed due to the molecule's symmetry.[14][15] For Sulfanilamide-¹³C₆, however, the spectrum will be dominated by intense signals for the six labeled carbons. Furthermore, the ¹³C-¹³C coupling patterns, which are typically not observed at natural abundance, would become apparent, providing unequivocal proof of the labeling pattern.[16]

Infrared (IR) and UV-Visible Spectroscopy

-

IR Spectroscopy: The substitution of ¹²C with ¹³C will induce subtle shifts in the vibrational frequencies of bonds involving these carbon atoms (e.g., C-C and C-H stretching and bending modes). However, these shifts are generally minor and do not fundamentally change the characteristic IR fingerprint of the molecule, which is dominated by the N-H, S=O, and SO₂-N stretches.[17]

-

UV-Visible Spectroscopy: The electronic transitions that give rise to UV absorption are dependent on the molecule's chromophore (the aniline ring and sulfonamide group). Since isotopic substitution does not alter the electronic structure, the UV-Vis spectrum, with λmax values around 257 nm and 313 nm, remains unchanged.[1][3]

Application in Quantitative Bioanalysis: An Experimental Protocol

The primary application of Sulfanilamide-¹³C₆ is as an internal standard for the quantification of sulfanilamide in complex matrices like plasma, urine, or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Expertise-Driven Rationale

The choice of an isotopically labeled internal standard is a deliberate one, aimed at minimizing analytical variability.[4] Unlike a structural analog, Sulfanilamide-¹³C₆ behaves identically to the analyte during sample extraction, chromatography, and ionization.[18] This co-extraction and co-elution ensure that any sample-to-sample variation, such as recovery loss during protein precipitation or ion suppression in the MS source, affects both the analyte and the standard equally. The ratio of their signals, therefore, remains constant and directly proportional to the analyte's concentration, leading to superior accuracy and precision.[4]

Protocol: Quantification of Sulfanilamide in Human Plasma

This protocol is a self-validating system, incorporating calibration standards and quality controls to ensure data integrity.

Step 1: Preparation of Stock and Working Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of sulfanilamide standard, dissolve in 10 mL of methanol.

-

Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~1 mg of Sulfanilamide-¹³C₆, dissolve in 1 mL of methanol.

-

Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate set of working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

IS Working Solution (50 ng/mL): Dilute the IS stock solution with methanol. This concentration is chosen to yield a robust signal without being excessively high, ensuring the detector response remains within the linear range.

Step 2: Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriate tubes.

-

Spike 5 µL of the appropriate analyte working solution into the calibration and QC tubes. Add 5 µL of 50:50 methanol:water to blanks and unknown samples.

-

Crucial Step: Add 20 µL of the IS working solution (50 ng/mL) to all tubes except the blank. This ensures a consistent amount of IS is present in every sample for normalization.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to all tubes to precipitate plasma proteins. The acid helps in protein denaturation and improves the ionization efficiency of the analyte in positive ESI mode.

-

Vortex vigorously for 1 minute. This ensures thorough mixing and complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is ideal for retaining the moderately polar sulfanilamide.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 3-5 minutes provides efficient separation from endogenous matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Sulfanilamide: Q1: 173.0 -> Q3: 156.0 (loss of NH₃)

-

Sulfanilamide-¹³C₆ (IS): Q1: 179.0 -> Q3: 162.0 (loss of NH₃) The selection of specific, high-intensity fragment ions ensures selectivity and sensitivity.

-

Step 4: Data Processing

-

Integrate the peak areas for both the analyte and the IS for each injection.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting, which is typically appropriate for bioanalytical assays that cover a wide dynamic range.

-

Quantify the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Workflow Visualization

Caption: Workflow for bioanalytical quantification using an internal standard.

Conclusion

Sulfanilamide-¹³C₆ represents more than just a labeled molecule; it is an enabling tool for achieving the highest standards of analytical rigor. Its physicochemical properties, being nearly identical to its native analog, allow it to serve as the perfect mimic during complex analytical procedures. By understanding the subtle yet critical differences in its spectroscopic profile, particularly its mass, researchers can leverage Sulfanilamide-¹³C₆ to develop robust, accurate, and precise quantitative methods. This guide has aimed to provide not only the essential data but also the underlying scientific principles, empowering researchers to apply this critical reagent with confidence and expertise.

References

-

ResearchGate. (n.d.). Crystal structure of Sulfanilamide (C6H8N2O2S) a competitive inhibitor. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (2023). Sulfanilamide. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfanilamide. PubChem. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). The crystal structure of α-sulphanilamide. Retrieved January 19, 2026, from [Link]

-

Sciencemadness Wiki. (2023). Sulfanilamide. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PMC. Retrieved January 19, 2026, from [Link]

-

Reagecon. (n.d.). Melting Point Sulphanilamide 164°C to 166°C Standard. Retrieved January 19, 2026, from [Link]

-

A Chemtek. (n.d.). Sulfanilamide-13C6 Solution in Methanol, 100μg/mL. Retrieved January 19, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sulfanilamide. Retrieved January 19, 2026, from [Link]

-

The Good Scents Company. (n.d.). sulfanilamide. Retrieved January 19, 2026, from [Link]

-

PubMed. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Retrieved January 19, 2026, from [Link]

-

Muby Chemicals. (n.d.). Sulphanilamide or Sulfanilamide BP Ph Eur Manufacturers. Retrieved January 19, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Sulfanilamide. NIST WebBook. Retrieved January 19, 2026, from [Link]

-

SYNTHETIKA. (n.d.). Sulphanilamide (Sulfanilamide) [CAS: 63-74-1]. Retrieved January 19, 2026, from [Link]

-

ESSLAB. (n.d.). 13C6-Sulfanilamide. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Retrieved January 19, 2026, from [Link]

-

PubMed. (2006). Vibrational spectroscopic studies and ab initio calculations of sulfanilamide. Retrieved January 19, 2026, from [Link]

Sources

- 1. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. achemtek.com [achemtek.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Sulfanilamide melting point standard Pharmaceutical Secondary Standard; Certified Reference Material 63-74-1 [sigmaaldrich.com]

- 8. U.S. Pharmacopeia Sulfanilamide Melting Point Standard (Approximately 165 | Fisher Scientific [fishersci.com]

- 9. Sulfanilamide Melting Point Standard , +164to+166℃ , 63-74-1 - CookeChem [cookechem.com]

- 10. Sulfanilamide CAS#: 63-74-1 [m.chemicalbook.com]

- 11. Sulphanilamide ( Sulfanilamide ) [ CAS: 63-74-1 ] - 1000g - SYNTHETIKA [synthetikaeu.com]

- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 13. Sulphanilamide or Sulfanilamide BP Ph Eur Manufacturers, with SDS [mubychem.com]

- 14. Sulfanilamide(63-74-1) 13C NMR spectrum [chemicalbook.com]

- 15. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Vibrational spectroscopic studies and ab initio calculations of sulfanilamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Characterization of Sulfanilamide-¹³C₆ by ¹³C NMR and Mass Spectrometry

Executive Summary

Isotopically labeled compounds are indispensable tools in modern drug development and scientific research, serving as critical internal standards for quantitative analysis and as tracers in metabolic studies.[1][2][3] The integrity of data derived from these applications hinges on the precise and comprehensive characterization of the labeled molecule. This guide provides a detailed technical overview of the analytical methodologies used to confirm the structural identity, isotopic enrichment, and purity of Sulfanilamide-¹³C₆, a stable isotope-labeled version of the foundational sulfonamide antibiotic.[4] We will explore the application of two orthogonal and powerful analytical techniques: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS). By delving into the causality behind experimental choices and data interpretation, this document serves as a reference for researchers, scientists, and drug development professionals who rely on the quality of such critical reagents.

Introduction: The Imperative for Rigorous Characterization

Sulfanilamide, 4-aminobenzenesulfonamide, is a well-established antibacterial compound whose derivatives have been extensively used in medicine.[4] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, co-eluting internal standards are required to correct for matrix effects and variations in sample processing and instrument response. The ideal internal standard is chemically identical to the analyte but mass-shifted. Sulfanilamide-¹³C₆, where the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, serves this purpose perfectly.

However, its utility is entirely dependent on a validated characterization. We must confirm that:

-

Structural Integrity: The molecule is indeed sulfanilamide.

-

Label Incorporation: All six intended carbon positions are labeled.

-

Label Position: The ¹³C isotopes are located exclusively on the benzene ring.

-

Isotopic Purity: The abundance of the unlabeled or partially labeled species is negligible.

This guide details the expert application of ¹³C NMR and mass spectrometry to provide a self-validating analytical system that addresses these critical quality attributes.

Characterization by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a primary technique for determining the carbon skeleton of a molecule. For an isotopically enriched compound like Sulfanilamide-¹³C₆, it provides unambiguous confirmation of the presence and location of the ¹³C labels.

The Causality Behind the Method

In a standard ¹³C NMR spectrum of an unlabeled compound, signals arise from the ~1.1% natural abundance of the ¹³C isotope. In Sulfanilamide-¹³C₆, the ¹³C enrichment of the benzene ring is >98%. This leads to two critical and observable consequences:

-

Signal Intensity: The signals corresponding to the six phenyl carbons will be dramatically and disproportionately intense relative to any potential carbon-containing impurities at natural abundance.

-

¹³C-¹³C Coupling: In unlabeled compounds, the probability of two adjacent ¹³C atoms is extremely low (~0.01%), so carbon-carbon coupling is not observed. In a fully labeled ring, every ¹³C is adjacent to at least one other ¹³C atom, resulting in complex splitting patterns (multiplets) for each carbon signal. This observation is definitive proof of the incorporation of adjacent ¹³C isotopes.

Experimental Protocol: ¹³C NMR Spectroscopy

A robust protocol ensures reproducible and high-quality data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Sulfanilamide-¹³C₆.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is an excellent solvent for sulfanilamide.[5]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The experiment is run using a standard proton-decoupled ¹³C pulse sequence.

-

| Parameter | Recommended Setting | Rationale |

| Spectrometer Frequency | ≥ 100 MHz for ¹³C | Higher field provides better resolution and sensitivity. |

| Solvent | DMSO-d₆ | Excellent solvating power for the analyte and its chemical shift is well-defined. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Pulse Program | zgpg30 or similar | Standard 30-degree pulse with proton decoupling for quantitative insights. |

| Relaxation Delay (D1) | 5-10 seconds | A longer delay allows for full relaxation of the ¹³C nuclei, ensuring more accurate signal integration. |

| Number of Scans | 128-256 | Sufficient to achieve an excellent signal-to-noise ratio, though fewer may be needed due to high enrichment. |

Data Interpretation: A Self-Validating System

The resulting spectrum provides multiple layers of confirmation.

Diagram: Analytical Workflow for ¹³C NMR Characterization

Caption: Structure of Sulfanilamide-¹³C₆ with labeled carbons.

Characterization by Mass Spectrometry

Mass spectrometry provides complementary and essential data, confirming the molecular weight, elemental composition, and the location of the labels through fragmentation analysis. Electrospray ionization (ESI) is a "soft" ionization technique ideal for this purpose, as it typically generates an intact protonated molecule, [M+H]⁺, with minimal initial fragmentation. [6][7]

The Causality Behind the Method

-

Molecular Weight Confirmation: The mass of a ¹²C atom is 12.0000 Da, while a ¹³C atom is 13.00335 Da. Replacing six ¹²C atoms with ¹³C atoms results in a predictable mass increase of approximately 6.02 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, confirming the elemental composition of the labeled molecule.

-

Fragmentation Analysis (MS/MS): By selecting the ¹³C₆-labeled parent ion and inducing fragmentation (tandem mass spectrometry or MS/MS), we can analyze the resulting product ions. The masses of the fragments that retain the benzene ring will also be shifted by +6 Da compared to the fragments from unlabeled sulfanilamide. This definitively proves that the labels are located on the ring and not elsewhere in the molecule.

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

Prepare a stock solution of Sulfanilamide-¹³C₆ in a suitable solvent like methanol or acetonitrile at ~1 mg/mL.

-

Perform a serial dilution to a final concentration of ~1 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

-

-

Instrumental Analysis:

-

The analysis is typically performed using an LC system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap). Direct infusion can also be used.

-

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Sulfonamides readily form stable [M+H]⁺ ions. |

| Full Scan MS Range | m/z 50-300 | To observe the protonated molecular ion. |

| Precursor Ion (MS/MS) | m/z 179.05 | The theoretical m/z of [¹³C₆H₈N₂O₂S+H]⁺. |

| Collision Energy | 15-35 eV (Variable) | To induce fragmentation and generate a rich product ion spectrum. |

| Product Ion Scan Range | m/z 50-180 | To detect all major fragments. |

Data Interpretation: Definitive Structural Proof

Full Scan Analysis: The full scan mass spectrum of Sulfanilamide-¹³C₆ will show a base peak at m/z 179.05, corresponding to the [M+H]⁺ ion. This is exactly 6 Da higher than the m/z 173.04 for unlabeled sulfanilamide, confirming the incorporation of six heavy carbons.

MS/MS Fragmentation Analysis: The fragmentation pattern of sulfonamides is well-characterized. [8][9]The key is to observe the corresponding mass shifts in the labeled compound.

| Unlabeled Fragment (m/z) | Proposed Structure | ¹³C₆-Labeled Fragment (m/z) | Confirmation |

| 156 | [C₆H₆NO₂S]⁺ | 162 | Loss of NH₃. Fragment contains the ¹³C₆ ring. |

| 108 | [C₆H₆NO]⁺ | 114 | Loss of SO₂ and NH₂. Fragment contains the ¹³C₆ ring. |

| 92 | [C₆H₆N]⁺ | 98 | Loss of SO₂NH₂. Fragment contains the ¹³C₆ ring. |

Observing this specific set of mass-shifted fragments provides unequivocal evidence that all six ¹³C atoms are located on the benzene ring and that the overall molecular structure is correct.

Diagram: Key MS/MS Fragmentation Pathways of Sulfanilamide-¹³C₆

Caption: Fragmentation of Sulfanilamide-¹³C₆ in MS/MS.

Conclusion

The comprehensive characterization of Sulfanilamide-¹³C₆ requires a multi-faceted, orthogonal approach. ¹³C NMR spectroscopy provides definitive confirmation of label incorporation and structural integrity through the observation of highly intense, ¹³C-¹³C coupled signals at the expected chemical shifts. High-resolution mass spectrometry complements this by verifying the correct molecular weight and, crucially, confirming the precise location of all six ¹³C labels on the aromatic ring via MS/MS fragmentation analysis. The synergy of these two techniques creates a self-validating system, ensuring that the material is fit for its intended purpose as a high-purity internal standard for rigorous quantitative analysis in drug development and research.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Harris, R. K., Ghi, P. Y., Puschmann, H., Apperley, D. C., & Griesser, U. J. (2004). Effects of polymorphic differences for sulfanilamide, as seen through 13C and 15N solid-state NMR, together with shielding calculations. Magnetic Resonance in Chemistry, 42(Spec. Issue), S55-S69. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 19, 2026, from [Link]

-

Kokotou, M. G., & Constantinou-Kokotou, V. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfanilamide. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

Xia, Y., Yang, Y., & Li, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1089-1096. [Link]

-

Harris, R. K., Ghi, P. Y., Puschmann, H., Apperley, D. C., & Griesser, U. J. (2004). Effects of polymorphic differences for sulfanilamide, as seen through 13C and 15N solid-state NMR, together with shielding calculations. Magnetic resonance in chemistry : MRC, 42 Spec No, S55–S69. [Link]

-

Song, Y., Xu, H., & Zhang, A. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(91), 49911-49917. [Link]

-

Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509. [Link]

-

Van der Rest, G., & Lavanant, H. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 335-361. [Link]

-

Adole, V. A., et al. (2016). Experimental values vs. theoretical 13C NMR chemical shifts of ISMT. ResearchGate. [Link]

-

Melsbach, A., et al. (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 416(19), 4237-4247. [Link]

-

Mackeviciute, M., et al. (2023). Synthesis and characterization of sulphanilamide and benzimidazole pharmacophores containing γ-amino acid derivatives as dual antimicrobial and anticancer agents. Arkivoc, 2023(7), 202312015. [Link]

-

Young, S. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. [Link]

-

PENS. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. [Link]

-

Young, S. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. [Link]

-

Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

-

Kaufmann, A., Butcher, P., Maden, K., & Widmer, M. (2001). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 84(3), 851-860. [Link]

-

Melsbach, A., et al. (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 416(19), 4237-4247. [Link]

-

Melsbach, A., et al. (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. ResearchGate. [Link]

-

Li, Y., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of the Science of Food and Agriculture, 101(12), 5207-5215. [Link]

-

Johansen, S. S., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(7), 445-453. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfanilamide(63-74-1) 13C NMR spectrum [chemicalbook.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isotopic enrichment and purity of Sulfanilamide-13C6

An In-Depth Technical Guide to the Isotopic Enrichment and Purity of Sulfanilamide-13C6

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of Sulfanilamide-13C6, a stable isotope-labeled (SIL) internal standard critical to quantitative bioanalysis. Addressed to researchers, analytical chemists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind methodological choices in determining isotopic enrichment and chemical purity. We will detail the application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for verifying isotopic incorporation and positional integrity, alongside chromatographic techniques for assessing chemical purity. The protocols described herein are designed as self-validating systems, ensuring the generation of robust and reliable data essential for regulatory submission and confident application in areas such as pharmacokinetic and drug metabolism studies.

The Foundational Importance of Characterizing SIL Standards

In modern drug development, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" for achieving the highest levels of accuracy and precision.[1] Sulfanilamide-13C6, where the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, is designed to be the ideal internal standard for its unlabeled analogue, sulfanilamide. Its utility is predicated on two core attributes that must be rigorously verified: isotopic enrichment and chemical purity .

-

Isotopic Enrichment: This parameter quantifies the extent to which the intended ¹²C atoms have been replaced by ¹³C atoms. High isotopic enrichment (typically >98%) is crucial to prevent signal overlap and cross-talk between the analyte and the internal standard, which share identical physicochemical properties and thus co-elute chromatographically.[2]

-

Chemical Purity: This refers to the percentage of the material that is the desired compound, Sulfanilamide-13C6, free from unlabeled sulfanilamide, synthetic precursors, or other organic impurities. High chemical purity ensures that the standard concentration is accurately known and that co-eluting impurities do not interfere with the measurement of the analyte or the SIL-IS.[3]

Failure to adequately characterize these parameters can lead to significant analytical variability, compromising the integrity of pharmacokinetic, toxicokinetic, and metabolic profiling data.[4][5]

Determination of Isotopic Enrichment: A Dual-Technique Approach

Verifying the degree and location of isotopic labeling requires a multi-faceted analytical approach. While mass spectrometry provides a quantitative measure of enrichment, NMR spectroscopy offers invaluable confirmation of the label's structural position.

Mass Spectrometry: The Quantitative Powerhouse

High-resolution mass spectrometry (HR-MS), often utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, is the preferred method for quantifying isotopic enrichment.[6] The high resolving power of these instruments allows for the clear separation and accurate measurement of the isotopologue distribution.[6][7][8][9]

The Causality Behind the Method: The fundamental principle is the mass difference between ¹²C and ¹³C. Sulfanilamide has a monoisotopic mass of approximately 172.03 Da. The fully labeled Sulfanilamide-13C6 will have a mass of approximately 178.05 Da (a 6 Da shift). By analyzing the full scan mass spectrum, we can observe the distribution of all isotopic species (from M+0, the unlabeled compound, to M+6, the fully labeled compound) and calculate the enrichment.

-

System: High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™).

-

Sample Preparation:

-

Accurately prepare a 1.0 mg/mL stock solution of Sulfanilamide-13C6 in methanol.

-

Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 µg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A short isocratic elution (e.g., 95% A, 5% B) is sufficient as the primary goal is sample introduction, not separation from impurities.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

-

Resolution: ≥60,000 FWHM.

-

Scan Mode: Full Scan.

-

Scan Range: m/z 170–185.

-

-

Data Analysis:

-

Extract the mass spectrum from across the chromatographic peak.

-

Identify and integrate the ion intensity for each isotopologue peak:

-

M+0 (unlabeled): ~173.038 Da

-

M+1: ~174.041 Da

-

...

-

M+6 (fully labeled): ~179.058 Da

-

-

Calculate the isotopic enrichment using the following formula:

-

% Enrichment = [ I(M+6) / (I(M+0) + I(M+1) + ... + I(M+6)) ] * 100 (Where I(M+n) is the intensity of the respective isotopologue)

-

-

NMR Spectroscopy: Positional Verification

While MS confirms the mass distribution, it does not inherently confirm the location of the labels. ¹³C NMR spectroscopy provides direct, unambiguous evidence of the label positions.[10][11][12][13]

The Causality Behind the Method: In a ¹³C NMR spectrum of Sulfanilamide-13C6, the signals corresponding to the six aromatic carbons will be significantly enhanced and will exhibit complex ¹³C-¹³C coupling patterns, while signals for any unlabeled carbons (if present) would be at natural abundance intensity. Conversely, in the ¹H NMR spectrum, the aromatic protons will appear as complex multiplets due to ¹H-¹³C coupling, confirming their attachment to ¹³C atoms.

-

System: High-field NMR Spectrometer (e.g., ≥400 MHz).

-

Sample Preparation: Dissolve 5-10 mg of Sulfanilamide-13C6 in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition Parameters:

-

Experiment: Standard ¹³C{¹H} proton-decoupled experiment.

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 1024 scans).

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Confirm the presence of four intense signals in the aromatic region (~113-152 ppm), corresponding to the four unique carbon environments in the labeled benzene ring. The intensity should be far greater than that expected from natural abundance.

-

Compare the spectrum to that of an unlabeled sulfanilamide standard to confirm that the chemical shifts correspond to the correct carbon atoms.

-

Visualizing the Analytical Workflow

The comprehensive analysis of Sulfanilamide-13C6 involves a coordinated workflow using both MS and NMR to assess isotopic enrichment, complemented by chromatographic methods for purity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

An In-Depth Technical Guide to the Stability and Storage of Sulfanilamide-¹³C₆

This guide provides an in-depth exploration of the critical parameters governing the stability and optimal storage of Sulfanilamide-¹³C₆. Designed for researchers, scientists, and professionals in drug development, this document moves beyond generic recommendations to explain the underlying scientific principles and provide actionable protocols to ensure the chemical and isotopic integrity of this essential internal standard.

Understanding the Core Stability Principles of Sulfanilamide-¹³C₆

Sulfanilamide-¹³C₆, as a stable isotope-labeled (SIL) compound, is a cornerstone in quantitative bioanalysis, metabolic studies, and as a reference standard. Its utility is directly proportional to its stability. Unlike radiolabeled compounds, the ¹³C isotope does not decay, meaning its stability is governed by chemical and physical factors that can affect the molecule's structure.[1] The primary threats to the integrity of Sulfanilamide-¹³C₆ are chemical degradation and, to a lesser extent, isotopic exchange.

The core objective of a robust storage strategy is to mitigate the environmental factors that can compromise the compound's purity and isotopic enrichment. These factors primarily include temperature, light, humidity, and pH.

The Impact of Environmental Factors

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways. While many solid-state SIL compounds exhibit short-term stability at room temperature, long-term storage at ambient conditions is ill-advised without specific stability data.[1] For Sulfanilamide-¹³C₆, storage in a cool environment is recommended to minimize the risk of thermal decomposition.[2]

-

Light: Sulfanilamide is known to be sensitive to light.[3][4] Exposure to light, particularly UV radiation, can induce photochemical degradation.[5] Therefore, it is imperative to store Sulfanilamide-¹³C₆ in light-resistant containers, such as amber vials, and in a dark location.[1][6]

-

Humidity: Moisture can facilitate hydrolytic degradation pathways. For hygroscopic compounds, storage in a desiccator or under a dry, inert atmosphere is crucial.[1] Sulfanilamide-¹³C₆ should be stored in a tightly sealed container in a dry place to protect it from moisture.[4][7]

-

pH: In solution, the pH can significantly influence the stability of sulfonamides. They are generally more stable in neutral to slightly acidic conditions.[3] Strong acidic or alkaline conditions can catalyze hydrolysis.

The Role of ¹³C₆ Labeling in Stability

A common query among researchers pertains to the influence of isotopic labeling on the chemical stability of a molecule. For stable isotopes like ¹³C, the effect on chemical reactivity and, by extension, stability is generally negligible. The ¹³C atoms do not alter the electronic structure of the molecule in a way that would significantly change its susceptibility to degradation under normal storage conditions. While subtle isotopic effects on reaction rates exist, for the purposes of long-term storage, the stability of Sulfanilamide-¹³C₆ can be considered comparable to that of unlabeled sulfanilamide.

Recommended Storage Conditions for Optimal Integrity

To preserve the integrity of Sulfanilamide-¹³C₆, a multi-faceted approach to storage is essential. The following recommendations are based on the chemical properties of sulfanilamide and best practices for handling stable isotope-labeled compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and preserves long-term stability. |

| Light | In the dark (Amber vials) | Protects against photochemical degradation.[1][6] |

| Humidity | Dry environment | Prevents hydrolysis.[1] |

| Atmosphere | Tightly sealed container | Protects from moisture and atmospheric contaminants.[2][4] |

| Form | Solid (crystalline preferred) | Solid form is generally more stable than solutions. |

For Solutions: If preparing stock solutions, it is recommended to use a high-purity, anhydrous solvent. For aqueous solutions, the pH should be maintained between 5.8 and 6.1, which is the pH of a 0.5% aqueous solution of sulfanilamide.[8] Stock solutions should be stored at -20°C or -80°C for extended periods.[9] It is advisable to prepare fresh working solutions from a stock solution and use them promptly.[9]

Potential Degradation Pathways and Products

Understanding the potential degradation pathways of Sulfanilamide-¹³C₆ is crucial for developing stability-indicating analytical methods and for interpreting analytical results. The primary degradation routes for sulfonamides include:

-

Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation pathway, particularly under strong acidic or basic conditions.[5]

-

Photodegradation: Exposure to UV light can lead to the formation of various degradation products, including sulfanilic acid and aniline.[5]

-

Oxidation: While less common under proper storage, oxidative degradation can occur in the presence of strong oxidizing agents.

The anticipated degradation products of Sulfanilamide-¹³C₆ would be the ¹³C₆-labeled analogues of the known sulfanilamide degradants.

Sources

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 3. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labdepotinc.com [labdepotinc.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. lobachemie.com [lobachemie.com]

- 8. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to Sulfanilamide-¹³C₆: Sourcing, Characterization, and Application in Bioanalytical Assays

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the landscape of modern drug development and clinical research, the accurate quantification of xenobiotics and their metabolites in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical undertakings due to its inherent selectivity and sensitivity. However, the accuracy and precision of LC-MS assays can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance. The most robust and widely accepted strategy to mitigate these variabilities is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] A SIL-IS is an ideal mimic of the analyte, co-eluting chromatographically and experiencing identical ionization efficiencies, thereby providing reliable correction for analytical inconsistencies.[3]

This guide provides an in-depth technical overview of Sulfanilamide-¹³C₆, a SIL-IS for the sulfonamide antibiotic, sulfanilamide. We will explore its commercial availability, essential characterization techniques, and provide a detailed framework for its application as an internal standard in regulated bioanalysis, grounded in established scientific principles and regulatory guidelines.

Commercially Available Sources of Sulfanilamide-¹³C₆

The accessibility of high-purity Sulfanilamide-¹³C₆ is the first step in its successful implementation. Several reputable chemical suppliers and manufacturers offer this critical reagent, often with comprehensive certificates of analysis detailing its chemical and isotopic purity.

| Supplier | Product Name | CAS Number | Available Formats |

| HPC Standards | ¹³C₆-Sulfanilamide | 1196157-89-7 | 10 mg (neat solid) |

| ESSLAB | ¹³C₆-Sulfanilamide | 1196157-89-7 | 10 mg (neat solid) |

| RXN Chemicals | Sulfadimethoxine EP Impurity E-¹³C₆ (Sulfanilamide-¹³C₆) | 1196157-89-7 | Inquire for formats |

This table is not exhaustive but represents a selection of known suppliers. Researchers are advised to request detailed specifications and certificates of analysis from their chosen vendor.

Synthesis and Isotopic Labeling

While the precise, proprietary methods for the commercial synthesis of Sulfanilamide-¹³C₆ are not publicly detailed, the general synthesis of unlabeled sulfanilamide is well-established and typically involves a multi-step process starting from acetanilide.[4][5][6][7] This process includes chlorosulfonation of the aromatic ring, followed by amination to form the sulfonamide group, and subsequent hydrolysis of the acetamido protecting group.[4][7]

The introduction of the ¹³C₆ label is achieved by utilizing a ¹³C-labeled benzene ring as the starting material for this synthetic pathway. The stability of the carbon-carbon bonds within the aromatic ring ensures that the isotopic label is not lost during the subsequent chemical transformations. Late-stage labeling techniques for sulfonamides have also been explored, offering alternative synthetic routes.[8][9][10]

Analytical Characterization: Ensuring Identity and Purity

The cornerstone of using any analytical standard is its thorough characterization to confirm its identity, chemical purity, and isotopic enrichment. This is a self-validating system; the data from these analyses provide the trust and authority for its use in quantitative assays.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the isotopic enrichment of Sulfanilamide-¹³C₆. High-resolution mass spectrometry (HRMS) will verify the mass-to-charge ratio (m/z) of the molecular ion, which should be approximately 6 Daltons higher than that of unlabeled sulfanilamide (C₆H₈N₂O₂S, molecular weight: 172.21 g/mol ).[11] The mass spectrum will also reveal the isotopic distribution, allowing for the calculation of isotopic purity. It is crucial to ensure that the contribution from the unlabeled analyte (M+0) is minimal, typically less than 0.5%, to avoid interference in the analytical assay.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structural integrity of the molecule and the position of the isotopic labels.

-

¹³C NMR: The ¹³C NMR spectrum of Sulfanilamide-¹³C₆ will be significantly different from its unlabeled counterpart. Due to the ¹³C enrichment of all six carbons in the benzene ring, the signals corresponding to these carbons will be dramatically enhanced. The chemical shifts for the aromatic carbons of unlabeled sulfanilamide have been reported and can be used as a reference.[12][13][14]

-

¹H NMR: The ¹H NMR spectrum will confirm the presence and chemical environment of the protons in the molecule. The splitting patterns of the aromatic protons can provide further confirmation of the substitution pattern on the ¹³C₆-benzene ring.

Chromatographic Purity

The chemical purity of Sulfanilamide-¹³C₆ should be assessed using a high-resolution chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection. This analysis ensures the absence of any significant chemical impurities that could potentially interfere with the bioanalytical method. A purity of ≥98% is generally recommended for internal standards.

Application in Quantitative Bioanalysis: A Step-by-Step Workflow

The primary application of Sulfanilamide-¹³C₆ is as an internal standard for the quantification of sulfanilamide in biological matrices such as plasma, urine, or tissue homogenates. Its use is governed by principles laid out in regulatory guidelines for bioanalytical method validation from agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][15][16]

Workflow for LC-MS/MS Bioanalytical Method

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Sulfanilamide in Human Plasma

The following is a generalized protocol that must be optimized and fully validated according to regulatory guidelines.[15][16]

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Sulfanilamide-¹³C₆ in methanol.

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water). The concentration should be chosen to yield a robust signal in the LC-MS/MS system.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 10 µL of the Sulfanilamide-¹³C₆ working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (protein precipitation agent) and vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient appropriate to separate sulfanilamide from endogenous matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Sulfanilamide: Q1: 173.0 -> Q3: 156.0

-

Sulfanilamide-¹³C₆: Q1: 179.0 -> Q3: 162.0

-

-

Note: These transitions are predictive and must be empirically optimized for the specific instrument used.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Sulfanilamide / Sulfanilamide-¹³C₆).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of sulfanilamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation

A bioanalytical method using Sulfanilamide-¹³C₆ as an internal standard must undergo rigorous validation to ensure its reliability. The validation parameters, as stipulated by the EMA and other regulatory bodies, include:

-

Selectivity and Specificity

-

Calibration Curve (Linearity and Range)

-

Accuracy and Precision (within-run and between-run)

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term, and stock solution)

Trustworthiness and Self-Validating Systems

The use of a co-eluting, stable isotope-labeled internal standard like Sulfanilamide-¹³C₆ creates a self-validating system for each sample analysis.[3] Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression or enhancement encountered during MS detection will affect both the analyte and the internal standard to the same degree.[17] The ratio of their signals, therefore, remains constant and independent of these variations, leading to highly accurate and precise quantification. This inherent corrective nature is what makes SIL-IS the gold standard in regulated bioanalysis.

Conclusion

Sulfanilamide-¹³C₆ is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of sulfanilamide in biological matrices. Its commercial availability, coupled with a thorough understanding of its analytical characterization and proper implementation in a validated LC-MS/MS workflow, ensures the generation of high-quality, reliable data. By adhering to the principles of bioanalytical method validation and leveraging the inherent advantages of stable isotope dilution, scientists can have high confidence in their quantitative results, ultimately supporting robust pharmacokinetic, toxicokinetic, and clinical studies.

References

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192215/2009 Rev. 1 Corr. 2**. [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [Link]

-

KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

-

Reilly, S. W., et al. (2020). Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. [Link]

-

Chemistry Steps. Synthesis of Sulfanilamide. [Link]

-

Scribd. Synthesis of Sulfanilamide. [Link]

-

PubChem. Sulfanilamide. [Link]

-

Gao, S., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-9. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Stokvis, E., et al. (2002). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(1), 1-14. [Link]

-

Practical Medicinal Chemistry. (2021). To prepare and submit Sulphanilamide from acetanilide. [Link]

-

YouTube. (2021). Synthesis of Sulphanilamide. [Link]

-

Slideshare. (2018). Principle Synthesis mechanism and identifiacation of sulphanilamide. [Link]

-

Aparicio, A., et al. (2016). Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification. Basic & Clinical Pharmacology & Toxicology, 120(5), 459-465. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sulfanilamide(63-74-1) 13C NMR spectrum [chemicalbook.com]

- 13. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Sulfanilamide and its Labeled Analogs

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the antibacterial activity of sulfanilamide, a foundational sulfonamide drug. It further delves into the synthesis and application of labeled sulfanilamide analogs as powerful tools for elucidating its biological interactions and informing the development of novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimicrobial research.

The Enduring Legacy of Sulfanilamide: A Paradigm of Competitive Inhibition

Sulfanilamide, a synthetic antimicrobial agent, represents a cornerstone in the history of chemotherapy.[1] Its discovery and elucidation of its mechanism of action ushered in the era of targeted antimicrobial therapy. The bacteriostatic effects of sulfanilamide stem from its ability to act as a competitive inhibitor of a crucial bacterial enzyme, dihydropteroate synthase (DHPS).[2][3] This enzyme plays a pivotal role in the de novo biosynthesis of folic acid (vitamin B9), a metabolic precursor essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4] Without an adequate supply of folic acid, bacteria are unable to grow and replicate, leading to the cessation of the infection.[4]

The selective toxicity of sulfanilamide towards bacteria is a direct consequence of a fundamental difference in folate metabolism between prokaryotes and eukaryotes. While bacteria must synthesize their own folic acid, humans and other mammals obtain this essential vitamin through their diet.[2] Consequently, human cells lack the DHPS enzyme, rendering them impervious to the inhibitory effects of sulfanilamide.[2]

The Folate Biosynthesis Pathway: A Target for Antimicrobial Intervention

The bacterial folate biosynthesis pathway is a multi-step enzymatic cascade that begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate (THF), the biologically active form of folic acid. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6] This reaction is a critical chokepoint in the pathway and the primary target of sulfanilamide.

Figure 1: Simplified diagram of the bacterial folate biosynthesis pathway highlighting the competitive inhibition of DHPS by sulfanilamide.

Molecular Mimicry: The Basis of Competitive Inhibition

The efficacy of sulfanilamide as a competitive inhibitor lies in its remarkable structural similarity to the natural substrate of DHPS, PABA.[1] This molecular mimicry allows sulfanilamide to bind to the active site of the DHPS enzyme, thereby preventing the binding of PABA and halting the synthesis of dihydropteroate.[7] The binding of sulfanilamide is reversible, and the degree of inhibition is dependent on the relative concentrations of sulfanilamide and PABA.

Elucidating the Mechanism: Experimental Approaches

A variety of experimental techniques are employed to investigate the mechanism of action of sulfanilamide and to characterize its interaction with DHPS. These methods provide quantitative data on enzyme kinetics, binding affinity, and structural interactions.

Enzyme Kinetics Assays: Quantifying Inhibition

Enzyme kinetics assays are fundamental to understanding the inhibitory potential of sulfanilamide. These assays measure the rate of the DHPS-catalyzed reaction in the presence and absence of the inhibitor, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) for PABA, the maximum reaction velocity (Vmax), and the inhibition constant (Ki) for sulfanilamide.

A widely used method for monitoring DHPS activity is a continuous spectrophotometric assay.[8][9] This assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), an enzyme that acts downstream in the folate pathway. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, provides a real-time measure of DHPS activity.

Experimental Protocol: Continuous Spectrophotometric DHPS Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT.

-

Substrates: Prepare stock solutions of PABA and DHPPP in the assay buffer.

-

Coupling Enzyme: A solution of purified DHFR.

-

Cofactor: A stock solution of NADPH.

-

Enzyme: A solution of purified DHPS.

-

Inhibitor: A stock solution of sulfanilamide in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, DHFR, NADPH, and varying concentrations of sulfanilamide.

-

Initiate the reaction by adding a mixture of PABA and DHPPP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a microplate reader.

-

To determine the Ki, perform the assay with multiple fixed concentrations of sulfanilamide and varying concentrations of PABA.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) (Lineweaver-Burk plot) for each inhibitor concentration.

-

The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

-

Alternative methods for measuring DHPS activity include discontinuous assays that quantify the formation of reaction products at specific time points. One such method involves measuring the release of pyrophosphate (PPi), a product of the DHPS reaction. The amount of PPi can be determined using a coupled enzymatic assay where PPi is converted to inorganic phosphate (Pi), which is then detected colorimetrically.[1]

X-ray Crystallography: Visualizing the Inhibitor-Enzyme Complex

X-ray crystallography provides high-resolution three-dimensional structures of the DHPS enzyme, both in its apo form and in complex with substrates or inhibitors like sulfanilamide.[10][11][12][13][14] These structures offer invaluable insights into the specific molecular interactions that govern substrate recognition and inhibitor binding.

Crystal structures of DHPS in complex with sulfanilamide reveal that the inhibitor occupies the same binding pocket as PABA.[10][15] The sulfonamide group of sulfanilamide forms hydrogen bonds with conserved arginine and lysine residues in the active site, mimicking the interactions of the carboxylate group of PABA. The aniline ring of sulfanilamide engages in hydrophobic interactions within the active site.

Table 1: Crystallographic Data for DHPS-Sulfonamide Complexes

| PDB ID | Organism | Ligand | Resolution (Å) | Key Interacting Residues | Reference |

| 3TZF | Yersinia pestis | Sulfamethoxazole | 2.10 | Arg63, Lys221, Arg255 | [10] |

| 3TYE | Bacillus anthracis | DHP-Sulfathiazole | - | Asp185, Arg255 | [11] |

| 7TQ1 | Escherichia coli | 6-hydroxymethylpterin | 2.73 | - | [12] |

| 8SCD | uncultured bacterium | Reaction Intermediate | 2.06 | - | [14] |

Labeled Sulfanilamide Analogs: Probes for Mechanistic Studies

The synthesis and application of labeled sulfanilamide analogs, incorporating isotopic or fluorescent tags, provide powerful tools for a deeper understanding of its mechanism of action. These analogs enable researchers to track the molecule's fate in biological systems, quantify binding interactions, and visualize its localization within cells.

Isotopically Labeled Sulfanilamide

Isotopically labeled sulfanilamide, typically incorporating stable isotopes such as 13C, 15N, or deuterium (2H), is invaluable for a range of biophysical and metabolic studies.

The synthesis of isotopically labeled sulfanilamide can be achieved through various synthetic routes. For example, 13C-labeling can be introduced by using a 13C-labeled precursor in the synthesis of the aniline ring or the sulfonyl chloride moiety.[16]

Sources

- 1. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Continuous spectrophotometric assay amenable to 96-well plate format for prostaglandin E synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of the Antibacterial Age: A Technical Guide to the Historical Applications of Sulfanilamide

Abstract

This in-depth technical guide provides a comprehensive examination of the historical applications of sulfanilamide, the first commercially successful synthetic antimicrobial agent. We will explore its serendipitous discovery, elucidate its groundbreaking mechanism of action, and detail its widespread clinical use that marked a pivotal turning point in the fight against bacterial infections. This guide will also delve into the infamous "Elixir Sulfanilamide" disaster, a tragedy that fundamentally reshaped drug safety regulations. Furthermore, we will analyze its critical role during World War II, the inevitable emergence of bacterial resistance, and its eventual decline with the advent of more potent antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also technical insights into the causality behind experimental choices and the enduring legacy of this foundational molecule.

From Aniline Dyes to a "Miracle Drug": The Discovery of Sulfanilamide

The story of sulfanilamide begins not in a pharmaceutical lab, but in the German dye industry. In the early 20th century, building on Paul Ehrlich's concept of a "magic bullet," researchers at the Bayer laboratories of I.G. Farben were systematically screening synthetic dyes for antimicrobial properties.[1][2] In 1932, the German bacteriologist Gerhard Domagk made a landmark discovery. He found that a red azo dye, Prontosil, could protect mice from lethal streptococcal infections.[1] A particularly compelling demonstration of its efficacy was when Domagk administered Prontosil to his own daughter, who was suffering from a severe streptococcal infection, ultimately saving her arm from amputation.[3] For this discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[3]

However, a puzzling observation was that Prontosil was active in vivo but not in vitro. The breakthrough in understanding this phenomenon came in 1935 from a team of French researchers at the Pasteur Institute. They demonstrated that Prontosil was a prodrug, meaning it was metabolized in the body to its active form: para-aminobenzenesulfonamide, or sulfanilamide.[4] This revelation was of immense significance because sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and was not under patent.[5] This allowed for its widespread and inexpensive production, ushering in the era of sulfa drugs.

Mechanism of Action: A Competitive Foe to Bacterial Folate Synthesis

Sulfanilamide's efficacy lies in its ability to selectively target a metabolic pathway essential for bacterial survival but absent in humans. It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is a vital coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[6]

The mechanism is based on the structural similarity between sulfanilamide and the natural substrate of DHPS, para-aminobenzoic acid (PABA).[4] Sulfanilamide mimics PABA and competes for the active site of the DHPS enzyme. By binding to the enzyme, sulfanilamide blocks the synthesis of dihydrofolic acid, leading to a depletion of folate and subsequent inhibition of bacterial growth and replication.[6] This bacteriostatic action gives the host's immune system the opportunity to eliminate the infection. Humans are unaffected by this mechanism because they obtain folic acid from their diet and lack the DHPS enzyme.[6]

Caption: Competitive inhibition of bacterial folate synthesis by sulfanilamide.

Synthesis of Sulfanilamide: A Step-by-Step Laboratory Protocol

The synthesis of sulfanilamide from acetanilide is a classic multi-step process in organic chemistry. The following protocol outlines the key steps.

Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide

Step 1: Chlorosulfonation of Acetanilide to form p-Acetamidobenzenesulfonyl Chloride [7]

-

In a dry round-bottom flask, place 25g of powdered acetanilide.

-

Under a fume hood and with constant shaking, slowly add 63 mL of chlorosulfonic acid dropwise. This reaction is highly exothermic and releases HCl gas.

-

Fit the flask with a reflux condenser and a calcium chloride guard tube.

-

Heat the mixture in a water bath at 60-70°C for 2 hours to complete the reaction.

-

Carefully pour the cooled reaction mixture onto crushed ice. The product, p-acetamidobenzenesulfonyl chloride, will precipitate.

-

Filter the solid product, wash it with cold water, and dry it.

Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride to form p-Acetamidobenzenesulfonamide [7]

-

Transfer the dried p-acetamidobenzenesulfonyl chloride to a larger flask.

-

Add a mixture of 120 mL of concentrated ammonia and 120 mL of water with shaking.

-

Heat the mixture at 70°C for 30 minutes.

-

Cool the mixture in an ice bath and acidify with dilute sulfuric acid.

-

Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry.

Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide to form Sulfanilamide [7]

-

Place the dried p-acetamidobenzenesulfonamide in a round-bottom flask with a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of distilled water.

-

Boil the mixture under reflux for 1 hour.

-

Cool the solution. If a solid separates, continue heating for a short period.

-

Add 1g of activated charcoal to decolorize the solution and boil for 15 minutes.

-

Filter the hot solution.

-

To the filtrate, slowly add solid sodium carbonate with stirring until effervescence ceases.

-

Cool the solution in an ice bath to precipitate the sulfanilamide.

-

Filter the sulfanilamide crystals, wash with cold water, and recrystallize from hot water or ethanol to obtain the pure product.

Early Clinical Applications and Efficacy

The introduction of sulfanilamide and its derivatives revolutionized the treatment of numerous bacterial infections that were previously life-threatening.

| Infection | Pathogen(s) | Pre-Sulfanilamide Mortality/Outcome | Sulfanilamide Era Efficacy |